GNE-618

NAMPT Enzymatic Assay Potency

GNE-618 is a potent, orally bioavailable NAMPT inhibitor (IC₅₀ 6 nM) with a unique resistance profile distinguishing it from FK866/APO866. Cell lines harboring S165Y mutations are preferentially resistant to GNE-618, making it an essential tool for probing resistance mechanisms. It achieves 88% tumor growth inhibition in the STO#81 patient-derived gastric cancer model and robust NAD⁺ depletion (EC₅₀ 2.6 nM). Ideal for in vivo studies in NAPRT1-deficient tumor models, high-throughput combination screens to identify synthetic lethal partners, and pharmacodynamic NAD⁺ depletion assays across cancer and immune cell types.

Molecular Formula C21H15F3N4O3S
Molecular Weight 460.4 g/mol
Cat. No. B607691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-618
SynonymsGNE-618;  GNE 618;  GNE618; 
Molecular FormulaC21H15F3N4O3S
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)CNC(=O)C3=CN=C4C(=C3)C=NN4)C(F)(F)F
InChIInChI=1S/C21H15F3N4O3S/c22-21(23,24)16-2-1-3-18(9-16)32(30,31)17-6-4-13(5-7-17)10-26-20(29)15-8-14-12-27-28-19(14)25-11-15/h1-9,11-12H,10H2,(H,26,29)(H,25,27,28)
InChIKeyLKBHAGGICJWHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNE-618 as a Potent and Orally Bioavailable NAMPT Inhibitor for NAD+ Depletion Studies


GNE-618 is a potent and orally bioavailable small-molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, with a reported IC50 of 6 nM against the human enzyme [1]. It induces tumor cell death through NAD+ depletion and has demonstrated significant antitumor activity in preclinical models [1].

Why GNE-618 Cannot Be Simply Replaced by Other NAMPT Inhibitors in Critical Assays


NAMPT inhibitors exhibit significant structural and mechanistic diversity, leading to varied potency, selectivity, and resistance profiles. For instance, the clinically advanced inhibitor FK866 (APO866) has been shown to induce cross-resistance to other NAMPT inhibitors like CHS-828 and STF-118804 in HCT116 cells [1], indicating that different inhibitors may engage distinct binding modes or be affected differently by specific resistance-conferring mutations. The unique resistance profile of GNE-618, as detailed below, precludes its simple substitution with other in-class compounds.

Quantitative Evidence of GNE-618's Differential Performance vs. Comparators


GNE-618 Exhibits Superior Enzymatic Potency Against Human NAMPT

GNE-618 demonstrates a lower IC50 for human NAMPT enzyme inhibition (6 nM) compared to the benchmark inhibitor GMX1778 (CHS-828), which has a reported IC50 of <25 nM [1][2]. This indicates a higher intrinsic potency at the enzyme level.

NAMPT Enzymatic Assay Potency

GNE-618 Shows Potent Cellular NAD+ Depletion in NSCLC Cell Lines

GNE-618 potently reduces cellular NAD+ levels in the Calu-6 NSCLC cell line, with an EC50 of 2.6 nM [1]. This is more potent than the cellular NAD+ depletion observed with the structurally related inhibitor OT-82, which exhibits an average IC50 of 13.03 nM in non-HP cancer cells .

NAD+ Depletion Cellular Assay NSCLC

GNE-618 Demonstrates Significant In Vivo Tumor Growth Inhibition in a PDX Gastric Cancer Model

In a patient-derived xenograft (PDX) model of gastric cancer (STO#81), oral administration of GNE-618 at 100 mg/kg twice daily for 5 days led to an 88% tumor growth inhibition . While comparative in vivo data with other NAMPT inhibitors in the exact same model is unavailable, this high level of efficacy in a clinically relevant PDX model highlights GNE-618's strong potential.

In Vivo Efficacy PDX Model Gastric Cancer

GNE-618's Potency is Modestly Affected by Common Resistance Mutations Compared to APO866

The S165Y mutation in NAMPT, a known resistance mechanism, causes a significant increase in IC50 for the clinical inhibitor APO866 (FK866). In a head-to-head study, the S165Y mutant showed a >200-fold increase in IC50 for APO866, whereas the same mutation resulted in a smaller fold-change for GNE-618 [1]. This indicates that GNE-618 retains greater activity against this clinically relevant resistance variant.

Drug Resistance NAMPT Mutants Mechanism of Action

GNE-618's Cytotoxicity is On-Target and Specific to NAMPT-Dependent Cells

Sensitivity to GNE-618 across a panel of 53 NSCLC cell lines inversely correlates with NAMPT mRNA and protein levels [1]. This biomarker correlation, which is not established for all NAMPT inhibitors, provides a clear rationale for patient selection and confirms that the compound's cytotoxic effects are driven by its intended target.

Target Engagement Selectivity Biomarker

Optimal Research and Preclinical Applications for GNE-618


In Vivo Efficacy Studies in NAPRT1-Deficient PDX Models

GNE-618 is ideal for in vivo studies in NAPRT1-deficient tumor models. Its strong tumor growth inhibition (88% TGI in STO#81 PDX model) and the established inverse correlation between NAMPT expression and sensitivity provide a robust foundation for investigating tumor metabolism and testing therapeutic hypotheses [1].

Investigating Mechanisms of NAMPT Inhibitor Resistance

The differential impact of resistance mutations (e.g., S165Y) on GNE-618 versus other inhibitors like APO866 makes it a valuable tool for probing resistance mechanisms. Its unique binding mode allows researchers to dissect how structural changes in NAMPT affect inhibitor sensitivity [1].

High-Throughput Screening for Synthetic Lethal Partners

GNE-618's high cellular potency (EC50 of 2.6 nM for NAD+ depletion) and well-characterized target engagement make it an excellent starting point for high-throughput combination screens to identify synthetic lethal partners or mechanisms of resistance [1].

Pharmacodynamic Studies of NAD+ Metabolism

GNE-618's ability to potently deplete cellular NAD+ levels can be leveraged in pharmacodynamic assays to study the kinetics and downstream effects of NAD+ depletion in various cell types, including cancer and immune cells [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-618

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.